![molecular formula C20H20FN3OS B2511419 2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 422532-88-5](/img/structure/B2511419.png)
2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone (BQSE) is a chemical compound with the molecular formula C23H24FN3OS. It is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Synthesis Analysis
The synthesis of quinazoline derivatives, including BQSE, involves the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency . The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Molecular Structure Analysis
The molecular weight of BQSE is 369.46. The structure of quinazolines, including BQSE, is formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .Chemical Reactions Analysis
The studies of a series of 2-aryl-4-chloroquinazoline conjugates have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .Scientific Research Applications
Synthesis and Structural Analysis
- A novel derivative, synthesized via the S-arylation method, demonstrated significant antibacterial activity, supported by crystal structure and Hirshfeld surface analysis (Geesi, 2020).
- Substituted benzoquinazolinones synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions exhibited notable anticancer activity, indicating their therapeutic potential (Nowak et al., 2015).
Biological Activities
- Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone were synthesized and evaluated, showing excellent activity against bacterial and fungal strains, indicating their potential as bioactive agents (Zeng et al., 2016).
- A series of 3-heteroarylthioquinoline derivatives were synthesized and screened for antituberculosis activity, with several compounds showing significant inhibitory effects against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Chitra et al., 2011).
Antimicrobial and Antitumor Applications
- Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized using microwave-assisted techniques and evaluated for antiviral activities against various respiratory and biodefense viruses, demonstrating promising antiviral properties (Selvam et al., 2007).
- Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole-4-carboxaldehydes derivatives were evaluated for their antimicrobial activity, with several compounds showing excellent activity and indicating their potential in antimicrobial therapy (Puthran et al., 2019).
Future Directions
properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-2-3-12-22-19-16-6-4-5-7-17(16)23-20(24-19)26-13-18(25)14-8-10-15(21)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJKGNWSUBSFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

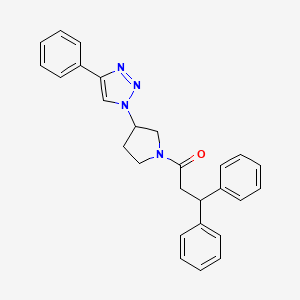
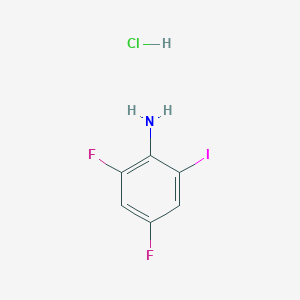
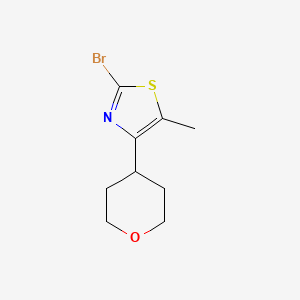
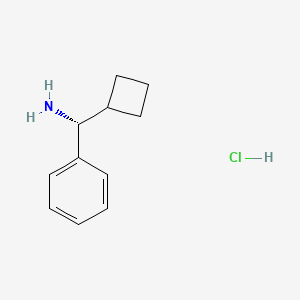
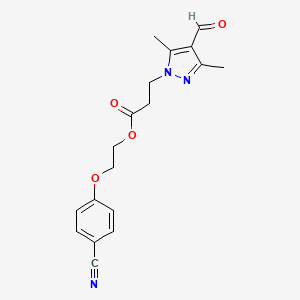
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511346.png)
![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)
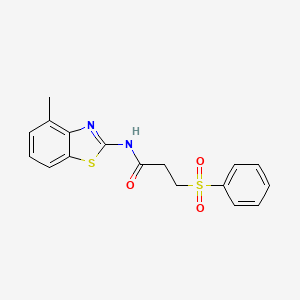
![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)
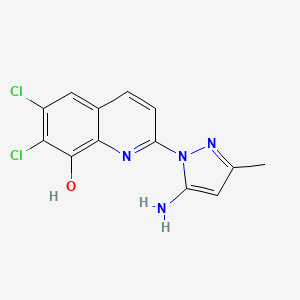
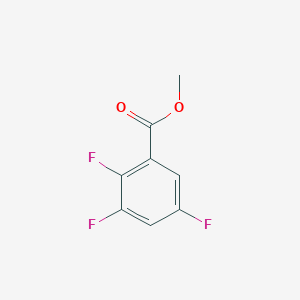
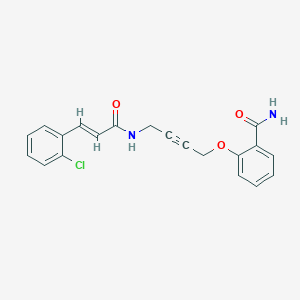
![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)